molecular formula C17H13N5O2S B4503480 N-(1H-benzo[d]imidazol-2-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide

N-(1H-benzo[d]imidazol-2-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide

Cat. No.: B4503480
M. Wt: 351.4 g/mol
InChI Key: ZVPCTLVUKLETKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1H-benzo[d]imidazol-2-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C17H13N5O2S and its molecular weight is 351.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-1H-benzimidazol-2-yl-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide is 351.07899585 g/mol and the complexity rating of the compound is 608. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

N-1H-benzimidazol-2-yl-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide and its derivatives have been synthesized for various scientific applications, particularly in the field of medicinal chemistry. These compounds are known for their potential antibacterial and antifungal properties. For instance, a study by Devi, Shahnaz, and Prasad (2022) on the synthesis of 2-mercaptobenzimidazole derivatives demonstrated their significant in vitro antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Aspergillus fumigatus and Candida albicans. The compounds also exhibited cytotoxic properties in brine shrimp bioassays, indicating potential as antimicrobial agents (Devi, Shahnaz, & Prasad, 2022).

Antioxidant Properties

Another area of interest is the antioxidant properties of benzimidazole derivatives. Basta et al. (2017) explored the use of certain benzimidazole derivatives as antioxidants for base oils. Their research focused on the structure elucidation of these compounds and their efficiency in inhibiting the oxidation process in base oils, indicating their potential as industrial antioxidants (Basta et al., 2017).

Antitumor and Antiviral Applications

Moreover, these compounds have been investigated for their antitumor and antiviral activities. For example, Shibuya et al. (2018) discovered K-604, a derivative with potent inhibitory effects on human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, demonstrating its potential for treating diseases involving ACAT-1 overexpression. The compound showed considerable oral absorption and aqueous solubility, highlighting its promise as a clinical candidate (Shibuya et al., 2018).

Additionally, compounds with benzimidazole moieties have been synthesized for their potential inhibitory effects on human rhinovirus, showcasing the versatility of these derivatives in antiviral research (Hamdouchi et al., 1999).

Insecticidal Properties

Furthermore, benzimidazole derivatives have been assessed for their insecticidal properties, particularly against agricultural pests like the cotton leafworm, Spodoptera littoralis. The synthesis of innovative heterocycles incorporating a thiadiazole moiety from N-substituted acetamides demonstrated significant insecticidal activity, highlighting the potential of these compounds in pest control applications (Fadda et al., 2017).

Mechanism of Action

The mechanism of action of benzimidazole derivatives depends on their specific biological activity. For example, some benzimidazole derivatives have been found to inhibit tRNA (Guanine37-N1)-methyltransferase (TrmD), a potential target for antibacterial drugs .

Safety and Hazards

The safety and hazards associated with benzimidazole and its derivatives would depend on the specific compound. Some benzimidazole derivatives are used as pharmaceuticals and are generally safe under prescribed conditions .

Future Directions

Benzimidazole and its derivatives continue to be an area of interest in medicinal chemistry due to their wide range of biological activities. Future research may focus on developing new benzimidazole derivatives with improved efficacy and safety profiles .

Properties

IUPAC Name

N-(1H-benzimidazol-2-yl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O2S/c23-15(20-17-18-11-4-1-2-5-12(11)19-17)10-22-16(24)8-7-13(21-22)14-6-3-9-25-14/h1-9H,10H2,(H2,18,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVPCTLVUKLETKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1H-benzo[d]imidazol-2-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide
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N-(1H-benzo[d]imidazol-2-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide
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N-(1H-benzo[d]imidazol-2-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide
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N-(1H-benzo[d]imidazol-2-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide
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N-(1H-benzo[d]imidazol-2-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide
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N-(1H-benzo[d]imidazol-2-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.